1-(2-hydroxyethyl)-3-(1H-indol-3-yl)-1-methylurea
Description
1-(2-Hydroxyethyl)-3-(1H-indol-3-yl)-1-methylurea is a urea derivative featuring an indole core substituted with a hydroxyethyl group and a methylated urea moiety. Indole derivatives are renowned for their diverse biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties . This compound combines the indole scaffold—a privileged structure in medicinal chemistry—with a polar hydroxyethyl group, which may enhance solubility, and a methylurea group that could influence steric and electronic interactions with biological targets.
Properties
IUPAC Name |
1-(2-hydroxyethyl)-3-(1H-indol-3-yl)-1-methylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2/c1-15(6-7-16)12(17)14-11-8-13-10-5-3-2-4-9(10)11/h2-5,8,13,16H,6-7H2,1H3,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGBFCOCIUHFJEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)C(=O)NC1=CNC2=CC=CC=C21 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-hydroxyethyl)-3-(1H-indol-3-yl)-1-methylurea typically involves the reaction of 1H-indole-3-carboxaldehyde with 2-aminoethanol and methyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the reaction conditions may be optimized to minimize the formation of by-products and reduce the need for extensive purification steps.
Chemical Reactions Analysis
Types of Reactions
1-(2-hydroxyethyl)-3-(1H-indol-3-yl)-1-methylurea can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The carbonyl group in the urea moiety can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: PCC, DMP, or other mild oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Nitric acid, halogens (chlorine, bromine) with catalysts like iron(III) chloride.
Major Products
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of nitrated or halogenated indole derivatives.
Scientific Research Applications
1-(2-hydroxyethyl)-3-(1H-indol-3-yl)-1-methylurea has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent due to its structural similarity to bioactive indole derivatives.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-hydroxyethyl)-3-(1H-indol-3-yl)-1-methylurea is not fully understood but is believed to involve interactions with various molecular targets. The indole moiety can interact with biological receptors, enzymes, and other proteins, potentially modulating their activity. The urea group may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their properties, based on the available evidence:
Key Comparisons :
Urea vs. However, thioureas are less stable under oxidative conditions compared to ureas .
Indole-Substituted Ureas :
- The compound in -[2-(1H-indol-3-yl)ethyl]-3-(2-methylphenyl)urea, shares the indole-urea scaffold but lacks the hydroxyethyl group. The absence of this polar group likely reduces aqueous solubility compared to the target compound .
- Hydroxyethyl substitution (as in the target compound) could improve pharmacokinetic properties, such as absorption and distribution, by enhancing hydrophilicity.
Biological Activity: Indole-pyrazole-thiocarboxamide derivatives () exhibit anticancer activity, suggesting that the indole-urea framework in the target compound may also interact with oncology-relevant targets, such as tubulin or DNA topoisomerases .
Physicochemical Properties :
Biological Activity
1-(2-hydroxyethyl)-3-(1H-indol-3-yl)-1-methylurea is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The structural features of this compound, particularly the indole moiety, suggest a variety of interactions with biological targets that may lead to therapeutic applications.
Chemical Structure
The molecular structure of this compound can be represented as follows:
This structure includes:
- An indole ring , which is known for its biological activity.
- A hydroxyethyl group , which may enhance solubility and biological interactions.
- A methylurea group , contributing to the compound's binding affinity.
The biological activity of this compound is believed to involve interactions with various molecular targets, including enzymes and receptors. The indole ring can modulate the activity of these targets, while the hydroxyethyl and methylurea groups may enhance binding specificity and affinity .
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial properties. Studies have shown its effectiveness against a range of bacterial strains, including resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values for some derivatives have been reported as low as 0.5 μg/mL, indicating potent antibacterial activity .
Anticancer Activity
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it can inhibit the growth of various cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest. For instance, case studies have demonstrated that derivatives of this compound can significantly reduce tumor growth in xenograft models .
Table 1: Summary of Biological Activities
Case Studies
Recent studies have highlighted the effectiveness of this compound in laboratory settings:
- Antimicrobial Efficacy : In a study examining the antimicrobial properties, derivatives were tested against clinical isolates and demonstrated superior activity compared to standard antibiotics.
- Cancer Cell Line Studies : In vitro studies using human cancer cell lines showed that treatment with this compound led to significant reductions in cell viability, particularly in breast and lung cancer models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
